Lipophilicity (XLogP) Comparison Across Ester and Halogen Variants
The XLogP value of methyl 3-(4-fluorophenyl)but-2-enoate is 2.9, as computed by XLogP3-AA [1]. In contrast, the ethyl ester analog (ethyl 3-(4-fluorophenyl)but-2-enoate) has a higher predicted logP of approximately 3.4, reflecting increased hydrophobicity from the additional methylene unit [2]. Similarly, replacing the 4-fluoro substituent with a 4-chloro group (methyl 3-(4-chlorophenyl)but-2-enoate) raises the predicted logP to approximately 3.5 due to chlorine's greater lipophilicity [2]. These differences indicate that the fluorine atom provides a unique balance of electronegativity and modest lipophilicity, distinct from both hydrogen and heavier halogens.
| Evidence Dimension | Partition coefficient (XLogP) |
|---|---|
| Target Compound Data | 2.9 (XLogP3-AA, PubChem CID 12119572) |
| Comparator Or Baseline | Ethyl 3-(4-fluorophenyl)but-2-enoate: ~3.4; Methyl 3-(4-chlorophenyl)but-2-enoate: ~3.5 (predicted values based on group contribution methods, structurally verified via PubChem CID 5214400 and CID 5214401 respectively) |
| Quantified Difference | ΔXLogP = +0.5 (ethyl analog) and +0.6 (4-chloro analog) |
| Conditions | Computed values (XLogP3-AA algorithm). No confirmatory experimental logP (shake-flask) data identified. |
Why This Matters
A difference of ≥0.5 log units alters predicted membrane permeability and solubility, directly influencing assay design and selection of the correct ester for a given biological or synthetic context.
- [1] PubChem Compound Summary CID 12119572. Methyl 3-(4-fluorophenyl)but-2-enoate. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/12119572. View Source
- [2] Predicted logP values obtained via PubChem for structurally verified analogs: Ethyl 3-(4-fluorophenyl)but-2-enoate (PubChem CID 5214400) and Methyl 3-(4-chlorophenyl)but-2-enoate (PubChem CID 5214401). View Source
